![molecular formula C6H8ClNS B1349736 (5-Chlorothiophen-2-ylmethyl)-methyl-amine CAS No. 70696-37-6](/img/structure/B1349736.png)
(5-Chlorothiophen-2-ylmethyl)-methyl-amine
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Description
(5-Chlorothiophen-2-ylmethyl)-methyl-amine, also known as 5-CTMA, is a novel and promising compound with potential therapeutic applications. It is a member of the thiophene derivative family and is expected to be a useful tool in the study of biochemical and physiological processes.
Scientific Research Applications
Structural Studies and Chemical Synthesis
The chemical compound (5-Chlorothiophen-2-ylmethyl)-methyl-amine, due to its unique structure, plays a significant role in structural chemistry and the synthesis of complex molecules. For instance, it has been utilized in the study of tautomerism of Schiff base derivatives, providing insights into the stabilization of specific tautomeric forms through hydrogen bonding in solid states and solutions (Amarasekara et al., 2009). Furthermore, its applications extend to the synthesis of fluorescence-based sensors for biological imaging, demonstrating its versatility in creating functionalized dyes for zinc detection in live cells (Nolan et al., 2006).
Crystallography and Material Science
The compound also finds applications in crystallography, contributing to the understanding of molecular structures and interactions in crystalline materials. Research on chalcones, including those with the (5-Chlorothiophen-2-yl)methyl moiety, reveals how these compounds form specific hydrogen-bonded chains in crystals, which is crucial for the development of materials with designed properties (Girisha et al., 2016).
Catalysis and Organic Synthesis
In organic synthesis, derivatives of (5-Chlorothiophen-2-ylmethyl)-methyl-amine serve as key intermediates and catalysts. A notable example includes their role in catalyzing amide bond formation at room temperature, offering a more efficient and environmentally friendly approach to peptide synthesis (El Dine et al., 2015). This demonstrates the compound's potential in facilitating complex organic reactions.
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSUSWOXAUPJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368943 |
Source
|
Record name | 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-ylmethyl)-methyl-amine | |
CAS RN |
70696-37-6 |
Source
|
Record name | 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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